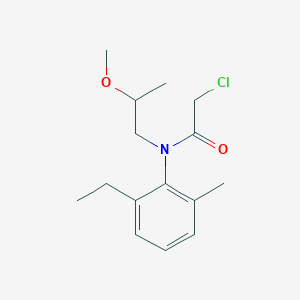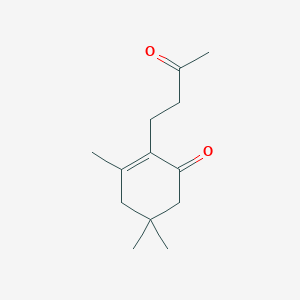
S-butyl 3-phenylpropanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-butyl 3-phenylpropanethioate: is an organic compound with the molecular formula C13H18OS It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-butyl 3-phenylpropanethioate typically involves the reaction of 3-phenylpropanoic acid with S-butyl thiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
3-phenylpropanoic acid+S-butyl thiolDCCS-butyl 3-phenylpropanethioate+dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-butyl 3-phenylpropanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols and thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various thioester derivatives.
Applications De Recherche Scientifique
Chemistry: S-butyl 3-phenylpropanethioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and the role of thioesters in metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of S-butyl 3-phenylpropanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester bond is particularly reactive, making it a key site for chemical reactions. The compound can act as an acylating agent, transferring the acyl group to nucleophilic targets.
Comparaison Avec Des Composés Similaires
- n-butyl 3-phenylpropanethioate
- sec-butyl 3-phenylpropanethioate
- tert-butyl 3-phenylpropanethioate
Uniqueness: S-butyl 3-phenylpropanethioate is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the sulfur atom in the thioester bond distinguishes it from other esters and contributes to its distinct chemical properties.
Propriétés
Numéro CAS |
53573-32-3 |
|---|---|
Formule moléculaire |
C13H18OS |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
S-butyl 3-phenylpropanethioate |
InChI |
InChI=1S/C13H18OS/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
Clé InChI |
NYCYCJDPXDKGBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


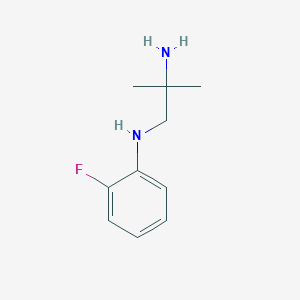

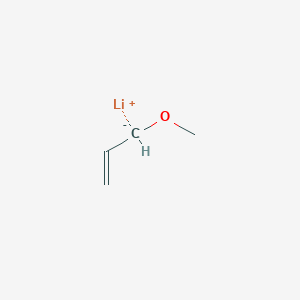
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)
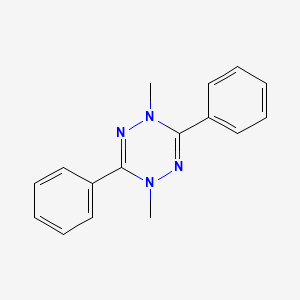
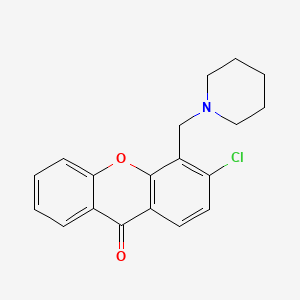
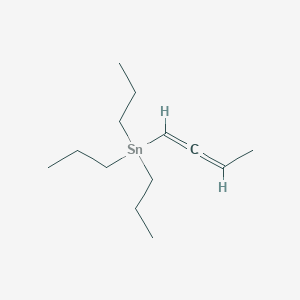
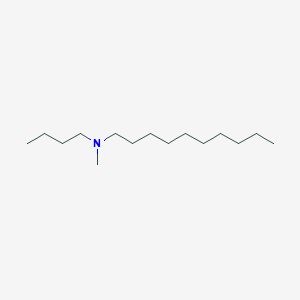

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
